(2E)-6-(4-methylbenzyl)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound “(2E)-6-[(4-METHYLPHENYL)METHYL]-2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE” is a complex organic molecule that features a combination of aromatic rings, a furan ring, and a thiazolo-triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted benzyl halides, nitro-substituted furans, and thiazolo-triazine derivatives. Common synthetic routes could involve:
Nucleophilic Substitution: Reacting a benzyl halide with a nucleophile to introduce the methylphenyl group.
Condensation Reactions: Forming the furan ring and attaching the nitrophenyl group.
Cyclization: Creating the thiazolo-triazine core through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification Techniques: Employing chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The furan ring can be hydrogenated.
Substitution: Aromatic substitution reactions can modify the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Electrophiles like halogens or sulfonyl chlorides.
Major Products
Amines: From the reduction of the nitro group.
Hydrogenated Furans: From the reduction of the furan ring.
Substituted Aromatics: From electrophilic aromatic substitution.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in organic synthesis.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigated for potential antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or interfering with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolo-triazines: Other compounds with a thiazolo-triazine core.
Nitrofurans: Compounds with a nitrofuran moiety.
Benzyl Derivatives: Molecules with benzyl groups attached to various functional groups.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and ring systems, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C24H16N4O5S |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(2E)-6-[(4-methylphenyl)methyl]-2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C24H16N4O5S/c1-14-5-7-15(8-6-14)11-19-22(29)25-24-27(26-19)23(30)21(34-24)13-18-9-10-20(33-18)16-3-2-4-17(12-16)28(31)32/h2-10,12-13H,11H2,1H3/b21-13+ |
InChI Key |
ISWYFBIJOKZPHF-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])/SC3=NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])SC3=NC2=O |
Origin of Product |
United States |
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